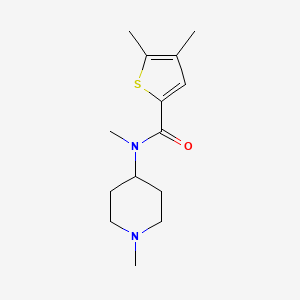
N,4,5-trimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,4,5-trimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential application in the field of medicine. This compound is known for its unique properties that make it a promising candidate for the development of new drugs. In
Mécanisme D'action
The mechanism of action of N,4,5-trimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. This modulation results in the reduction of pain, inflammation, and other symptoms associated with neurological disorders.
Biochemical and Physiological Effects:
N,4,5-trimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide has been shown to have several biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines and increase the release of anti-inflammatory cytokines. It also increases the levels of certain neurotransmitters in the brain, such as serotonin and dopamine, which are involved in mood regulation and pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,4,5-trimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide is its potential as a treatment for neurological disorders. It has been shown to have a low toxicity profile and few side effects. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of N,4,5-trimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide. One potential direction is the development of new drugs based on this compound that can target specific neurological disorders. Another direction is the investigation of the long-term effects of this compound on the brain and other organs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine.
Conclusion:
In conclusion, N,4,5-trimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide is a promising compound with potential applications in the field of medicine. Its unique properties make it a promising candidate for the development of new drugs for the treatment of neurological disorders. However, further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of N,4,5-trimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide involves a series of chemical reactions. One of the most common methods for synthesizing this compound is through the reaction of 2-acetylthiophene with 1-methylpiperidin-4-amine in the presence of a reducing agent. The resulting product is then subjected to further chemical reactions to obtain the final compound.
Applications De Recherche Scientifique
N,4,5-trimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide has been extensively studied for its potential application in the field of medicine. This compound has been found to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been shown to have potential as a treatment for depression, anxiety, and other neurological disorders.
Propriétés
IUPAC Name |
N,4,5-trimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS/c1-10-9-13(18-11(10)2)14(17)16(4)12-5-7-15(3)8-6-12/h9,12H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSWBFPZWMRIOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)N(C)C2CCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,4,5-trimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


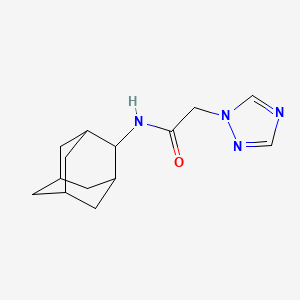
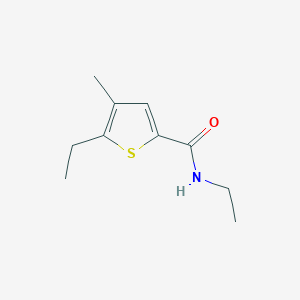
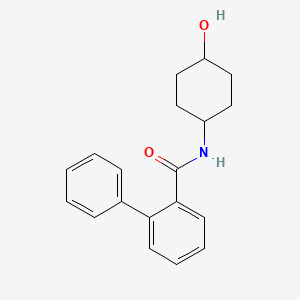

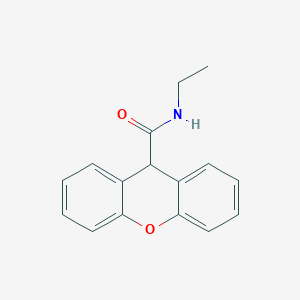
![2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine](/img/structure/B7500214.png)
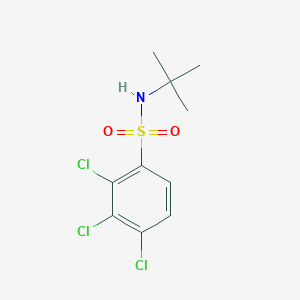
![N-[(5-bromothiophen-2-yl)methyl]-N-ethylacetamide](/img/structure/B7500230.png)
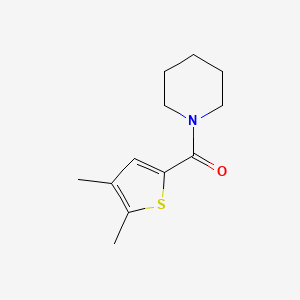

![N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7500272.png)

